N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-19(11-15-5-1-2-6-16(15)12-19)13-21-25(23,24)17-9-3-7-14-8-4-10-20-18(14)17/h1-10,21-22H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXGDPCWJWFTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Quinoline Ring Formation: The quinoline ring can be constructed via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: Finally, the indene derivative is coupled with the sulfonamide-substituted quinoline under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: The major product is the corresponding ketone derivative.
Reduction: The major product is the amine derivative.
Substitution: The major products are the substituted sulfonamide derivatives.
Scientific Research Applications
Biological Evaluation and Anticancer Activity
Recent studies have highlighted the compound's efficacy as an anticancer agent. In a preliminary study, derivatives of quinoline-8-sulfonamide were synthesized and evaluated for their ability to inhibit the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key enzyme involved in cancer metabolism. The study reported that these compounds demonstrated significant cytotoxicity against various cancer cell lines, including amelanotic melanoma (C32), melanotic melanoma (COLO829), triple-negative breast cancer (MDA-MB-231), glioblastoma multiforme (U87-MG), and lung cancer (A549) cells .
Table 1: Cytotoxic Activity of Quinoline-8-Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| A | C32 | 10.5 |
| B | COLO829 | 15.3 |
| C | MDA-MB-231 | 12.8 |
| D | U87-MG | 9.7 |
| E | A549 | 11.0 |
The results indicated that the quinoline structure was crucial for interaction with PKM2, suggesting a strong structure–activity relationship that can be exploited for further drug development .
Synthesis of Related Compounds
Research has also focused on synthesizing related compounds that incorporate different functional groups to enhance biological activity. For instance, derivatives with triazole motifs have been explored for their antitubercular properties against Mycobacterium tuberculosis. These studies have shown that modifications to the quinoline core can lead to improved inhibitory effects against various strains of tuberculosis .
Table 2: Antitubercular Activity of Quinoline Derivatives
| Compound | Strain Tested | MIC (µg/mL) |
|---|---|---|
| 5n | M. tuberculosis | 12.5 |
| 5g | M. bovis BCG | 15.0 |
| 5i | M. abscessus | 10.0 |
Case Studies and Clinical Relevance
Several case studies have documented the effectiveness of quinoline derivatives in preclinical models. For example, one study demonstrated that a related compound induced significant apoptosis in lung cancer cells through the activation of caspase pathways . Another investigation highlighted the antiangiogenic properties of these compounds, suggesting potential applications in preventing tumor metastasis by inhibiting new blood vessel formation .
Mechanism of Action
The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations :
- The target compound ’s hydroxy-dihydroindenyl group provides a polar, hydrogen-bonding substituent, distinct from HQSMP’s pyridinylmethyl group, which may enhance metal coordination (e.g., in Cu/Ni complexes) .
- Compound 12 () replaces the hydroxy group with a bromopropyl chain and trimethoxyphenyl, increasing lipophilicity and likely improving membrane permeability for anticancer activity .
- The sodium sulfonate derivative () demonstrates how sulfonate salts improve aqueous solubility compared to sulfonamides, critical for industrial applications .
Solubility and Stability Profiles
- Sodium Sulfonate Analog (): Water-soluble (ionic sulfonate group), highlighting the impact of functional group modification on physicochemical properties .
- HQSMP Complexes : Stability in solution varies with metal coordination; Cu/Ni complexes retain stability in DMF but precipitate in aqueous media .
Biological Activity
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
Molecular Structure and Composition
- Molecular Formula : C19H18N2O3S
- Molecular Weight : 354.4 g/mol
- CAS Number : 2034408-55-2
The compound features a quinoline core with a sulfonamide group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial and antifungal properties. The compound has been tested against various bacterial strains and has shown promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| Escherichia coli | 19.04 × 10⁻⁵ mg/mL | 21 |
| Candida albicans | 19.04 × 10⁻⁵ mg/mL | 25 |
The compound demonstrated effective antibacterial activity against Escherichia coli, with a notable inhibition zone indicating its potential as an antimicrobial agent .
Antiviral Activity
Quinoline derivatives have also been explored for their antiviral properties. In particular, compounds similar to this compound have been evaluated for their ability to inhibit HIV replication. Studies suggest that while some derivatives show moderate activity against HIV integrase, further modifications may enhance efficacy .
The biological activity of this compound is largely attributed to its interaction with bacterial enzymes and viral proteins. The sulfonamide moiety is known to inhibit bacterial folic acid synthesis by mimicking para-amino benzoic acid (PABA), a crucial component in bacterial metabolism.
Case Studies
A notable study focused on the synthesis and biological evaluation of quinoline-sulfonamide complexes demonstrated that modifications to the quinoline structure could significantly influence antimicrobial potency. Compounds exhibiting electron-donating groups showed enhanced activity against Gram-positive bacteria, reinforcing the importance of structural variations in optimizing biological effects .
Q & A
Basic: What are the recommended synthetic routes for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide, and what key intermediates should be prioritized?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Quinoline Core Formation : Use Skraup synthesis or Friedel-Crafts acylation to construct the quinoline backbone .
Sulfonamide Introduction : React the quinoline derivative with sulfuryl chloride (SO₂Cl₂) to form the sulfonamide group, followed by coupling with a hydroxy-substituted dihydroindenylmethyl moiety .
Purification : Optimize via column chromatography or recrystallization using solvents like methanol/water mixtures .
Key Intermediates :
- 8-Sulfonamide-quinoline (critical for functionalization).
- 2-Hydroxy-2,3-dihydro-1H-inden-2-ylmethyl bromide (for alkylation steps) .
Basic: How should researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?
Methodological Answer:
Use a combinatorial analytical approach:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyindane and sulfonamide groups) .
- X-ray Powder Diffraction (XRPD) : Verify crystallinity and compare with simulated spectra from analogous quinoline derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and purity .
Advanced: What computational strategies can predict the reactivity of the sulfonamide group in catalytic or biological systems?
Methodological Answer:
Leverage quantum chemical calculations and cheminformatics:
Reaction Path Search : Use density functional theory (DFT) to model sulfonamide interactions with nucleophiles or electrophiles .
Data-Driven Optimization : Apply ICReDD’s feedback loop, integrating experimental data with computational predictions to refine reaction pathways .
Advanced: How should researchers resolve contradictory data in fluorescence or bioactivity assays involving this compound?
Methodological Answer:
Follow systematic validation protocols:
- Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature) with controls (e.g., 8-hydroxyquinoline derivatives as benchmarks) .
- Interference Analysis : Test for solvent effects (e.g., DMSO quenching fluorescence) or matrix interactions (e.g., serum proteins) .
- Multi-Lab Collaboration : Cross-validate results using orthogonal methods (e.g., HPLC for purity vs. bioactivity assays) .
Advanced: What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?
Methodological Answer:
Implement reaction engineering principles:
- Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer during sulfonamide coupling .
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts for regioselective alkylation .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, stoichiometry) and identify critical parameters .
Basic: What are the primary biological or chemical applications of this compound in current research?
Methodological Answer:
- Fluorescent Probes : The sulfonamide-quinoline scaffold can chelate metal ions (e.g., Zn²⁺) for cellular imaging, akin to 8-amidoquinoline derivatives .
- Enzyme Inhibition : Target kinases or proteases via sulfonamide-mediated hydrogen bonding .
- Material Science : Functionalize polymers or nanoparticles due to its planar aromatic structure .
Advanced: How can researchers elucidate the mechanism of action in biological systems using this compound?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants with target proteins .
- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomics Profiling : Use LC-MS/MS to track downstream metabolic changes post-treatment .
Advanced: What methodologies address the compound’s solubility limitations in aqueous assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/water mixtures (<1% DMSO) or cyclodextrin encapsulation .
- Prodrug Design : Synthesize phosphate or acetylated derivatives for improved bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dispersion .
Basic: What safety and handling protocols are critical given the compound’s structural features?
Methodological Answer:
- Toxicology Screening : Assess acute toxicity in vitro (e.g., HepG2 cell viability assays) before in vivo studies .
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods during synthesis (sulfonamide intermediates may be irritants) .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from sulfonylation) before disposal .
Advanced: How can machine learning accelerate the discovery of derivatives with enhanced properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
